molecular formula C19H24N2O3S B4774295 N-[4-({[4-(butan-2-yl)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide

N-[4-({[4-(butan-2-yl)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide

Cat. No.: B4774295
M. Wt: 360.5 g/mol
InChI Key: ARSHPZJBECBUHM-UHFFFAOYSA-N
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Description

N-[4-({[4-(butan-2-yl)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide is a complex organic compound with a unique structure that includes a sulfonamide group and a butyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[4-(butan-2-yl)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 4-(butan-2-yl)aniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with N-methylacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-({[4-(butan-2-yl)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-({[4-(butan-2-yl)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-({[4-(butan-2-yl)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({[4-(butan-2-yl)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl-substituted phenyl ring and the sulfonamide group makes it particularly versatile for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[4-[(4-butan-2-ylphenyl)sulfonylamino]phenyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-5-14(2)16-6-12-19(13-7-16)25(23,24)20-17-8-10-18(11-9-17)21(4)15(3)22/h6-14,20H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSHPZJBECBUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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